molecular formula H83O40PW12 B1220900 12-Wolframophosphoric acid CAS No. 1343-93-7

12-Wolframophosphoric acid

Cat. No. B1220900
CAS RN: 1343-93-7
M. Wt: 2961 g/mol
InChI Key: BCTWNMTZAXVEJL-UHFFFAOYSA-N
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Description

12-Wolframophosphoric acid, also known as 12-tungstophosphoric acid, is a type of polyoxometalate . Polyoxometalates are large metal-oxygen nanostructured compounds that can be modified at the molecular level .


Synthesis Analysis

The synthesis of 12-Wolframophosphoric acid involves various methods. For instance, it can be synthesized through a simple impregnation and soaking method . This method involves the design of stabilized nickel exchanged supported 12-tungstophosphoric acid, which is then used as a heterogeneous catalyst for carrying out Suzuki–Miyaura (SM) cross-coupling in an aqueous medium .


Molecular Structure Analysis

The molecular structure of 12-Wolframophosphoric acid is complex. The Keggin ion structure of 12-Wolframophosphoric acid is well known and consists of a PO4 tetrahedron surrounded by four W3O13 triads formed by an edge-sharing octahedra .


Chemical Reactions Analysis

12-Wolframophosphoric acid plays a significant role in separation science and technology. Its features, such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, highlight its status as a unique and versatile class of compounds, capable of selective separations proceeding through different mechanisms .

Future Directions

The future directions of 12-Wolframophosphoric acid research could involve improving the conversion and selectivity of the oxidative esterification of benzyl alcohol reaction . Effective ways to recover the initial activity is still a challenge to take full advantage of these materials .

properties

IUPAC Name

phosphane;tungsten;tetracontahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/40H2O.H3P.12W/h40*1H2;1H3;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWNMTZAXVEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.P.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H83O40PW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928558
Record name Phosphane--tungsten--water (1/12/40)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2960.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Wolframophosphoric acid

CAS RN

1343-93-7
Record name Phosphotungstic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tungstate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphane--tungsten--water (1/12/40)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-wolframophosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphotungstic acid reagent was prepared by refluxing a solution of 4 g sodium tungstate in 30 ml of H2O with 3.2 ml of 85% by weight orthophosphoric acid for 2 hours. The solution was then cooled to room temperature and diluted to 100 cc. Then 3.2 g of Li2SO4.H2O was added and mixed well. This liquid reagent material was incorporated into pods prepared as described in Example 1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2SO4.H2O
Quantity
3.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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